Lipophilicity (XLogP3) Differentiation: 1‑Isobutyl vs. 1‑Butyl Isomer
The computed XLogP3‑AA value of 1‑isobutylpiperidin‑4‑amine is 1.2 [1], whereas its positional isomer 1‑butylpiperidin‑4‑amine (linear chain) yields 1.1 under the same computational method [2]. The +0.1 log‑unit difference indicates marginally higher predicted lipophilicity for the branched isobutyl derivative, which can affect membrane partitioning and passive permeability in cell‑based assays.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 1‑Butylpiperidin‑4‑amine (n‑butyl): XLogP3 = 1.1 |
| Quantified Difference | Δ = +0.1 log units (target ~26% higher on log scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2025 release) |
Why This Matters
Even small increases in logP can shift a compound’s position on the permeability–solubility continuum, making the isobutyl variant a slightly more lipophilic alternative for projects requiring higher membrane flux.
- [1] PubChem. Compound Summary for CID 550780, 1‑(2‑Methylpropyl)piperidin‑4‑amine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 12262820, 1‑Butylpiperidin‑4‑amine. National Center for Biotechnology Information, 2025. View Source
